
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H10FN. It is characterized by a cyclobutyl ring substituted with a fluorine atom and a methyl group, and an acetonitrile group attached to the ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-1-methylcyclobutyl)acetonitrile typically involves the reaction of 3-fluoro-1-methylcyclobutanone with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a catalyst such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, where nucleophiles such as hydroxide ions (OH-) can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-(3-Fluoro-1-methylcyclobutyl)acetic acid.
Reduction: 2-(3-Fluoro-1-methylcyclobutyl)ethylamine.
Substitution: 2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-1-methylcyclobutyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the nitrile group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
2-(3-Fluoro-1-methylcyclobutyl)acetonitrile can be compared with other similar compounds, such as:
2-(3-Chloro-1-methylcyclobutyl)acetonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
2-(3-Bromo-1-methylcyclobutyl)acetonitrile:
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile: Hydroxyl group instead of fluorine, resulting in different chemical and biological properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C7H10FN |
|---|---|
Peso molecular |
127.16 g/mol |
Nombre IUPAC |
2-(3-fluoro-1-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H10FN/c1-7(2-3-9)4-6(8)5-7/h6H,2,4-5H2,1H3 |
Clave InChI |
IXNOBUQJCAWBTH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



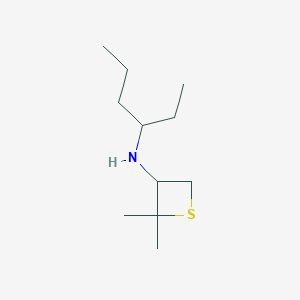
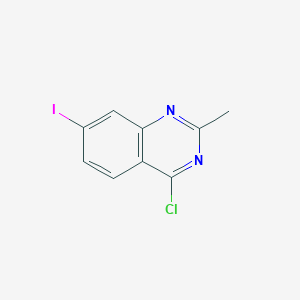

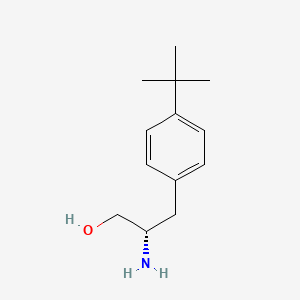

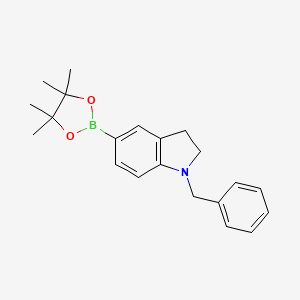
![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)
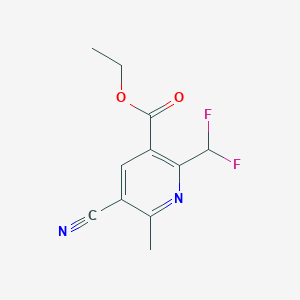
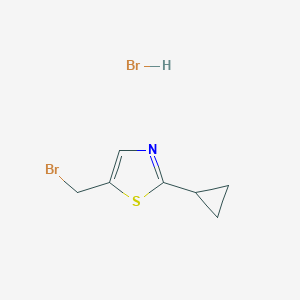
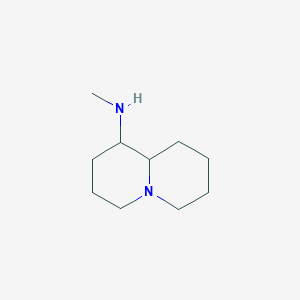
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)
